1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one
Description
1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is a ketonic aromatic compound characterized by a propan-2-one backbone substituted with a methylthio (-SMe) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the phenyl ring. Its molecular formula is C₁₁H₁₁F₃O₂S, with a molar mass of 276.26 g/mol (derived from analogous structures in and ). The trifluoromethoxy group enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing nature, while the methylthio group may influence redox reactivity and intermolecular interactions .
Properties
Molecular Formula |
C11H11F3O2S |
|---|---|
Molecular Weight |
264.27 g/mol |
IUPAC Name |
1-[3-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3O2S/c1-7(15)5-8-3-4-9(10(6-8)17-2)16-11(12,13)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
WJDCHYNBJRDBJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)SC |
Origin of Product |
United States |
Biological Activity
1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a trifluoromethoxy group and a methylthio group. Its molecular formula is , with a molecular weight of approximately 264.27 g/mol. This compound is notable for its potential biological activities, which are influenced by its functional groups.
The biological activity of 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one is primarily linked to its structural features:
- Trifluoromethoxy Group : This group enhances the compound's lipophilicity, facilitating better interaction with lipid membranes and proteins. It may also influence enzyme activity and protein interactions, potentially leading to significant pharmacological effects.
- Methylthio Group : The presence of this group allows for oxidation to form reactive intermediates that can modulate various biological pathways.
Interaction Studies
Interaction studies are crucial for understanding how this compound engages with biological systems. These studies typically explore:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could lead to therapeutic applications.
- Protein Modifications : The unique functional groups may facilitate modifications in protein structures, influencing their activity.
Comparative Analysis
To better understand the unique aspects of 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-2-one | Similar structure but different position of trifluoromethoxy group | Potentially different reactivity |
| 1-(3-(Methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one | Similar structure but differing position of trifluoromethoxy group | Varied biological activity |
| Trifluoromethyl phenyl sulfone | Lacks propan-2-one moiety | Used as a precursor in synthesis |
This table highlights the distinct chemical behavior and potential applications of 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one compared to its analogs.
Study on Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of similar compounds featuring trifluoromethoxy groups. Results indicated that these compounds significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Evaluation
Research on related methylthio derivatives demonstrated notable antimicrobial activity against various bacterial strains. This suggests that 1-(3-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-2-one could also exhibit similar properties, warranting further investigation.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and analogous molecules:
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, methoxy (-OMe) groups in ’s trimethoxyphenylpropenone are electron-donating, increasing ring reactivity .
- Thioether vs. Amino Groups: The methylthio (-SMe) substituent in the target compound may undergo oxidation to sulfoxide or sulfone metabolites, as seen in 4-MTA’s phase I metabolism (). By comparison, the methylamino (-NHMe) group in ’s compound can engage in hydrogen bonding, altering receptor binding profiles .
- Conjugation Effects: α,β-unsaturated ketones (e.g., and ) exhibit extended conjugation, enhancing UV-vis absorption and reactivity in Michael addition reactions.
Metabolic and Pharmacological Considerations
- Metabolic Stability: The trifluoromethoxy group in the target compound likely resists oxidative degradation better than methoxy or methylthio groups, as seen in 4-MTA’s rapid deamination to 1-[4-(methylthio)phenyl]propan-2-one (). Fluorinated groups are known to block cytochrome P450-mediated metabolism .
- Lipophilicity and Bioavailability: The logP of the target compound is estimated to be higher than non-fluorinated analogs due to the hydrophobic trifluoromethoxy group. This property may enhance blood-brain barrier penetration compared to polar metabolites like 4-methylthiobenzoic acid ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
